molecular formula C15H16FNO2S B10969684 N-(2-fluorobenzyl)-3,4-dimethylbenzenesulfonamide

N-(2-fluorobenzyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B10969684
M. Wt: 293.4 g/mol
InChI Key: DHSJMOWQVJJCKU-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)-3,4-dimethyl-1-benzenesulfonamide is an organic compound that features a fluorobenzyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-3,4-dimethyl-1-benzenesulfonamide typically involves the reaction of 2-fluorobenzylamine with 3,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzyl)-3,4-dimethyl-1-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-(2-Fluorobenzyl)-3,4-dimethyl-1-benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-3,4-dimethyl-1-benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity to certain proteins, while the sulfonamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorobenzyl)-2-(3,4-dimethoxyphenyl)-ethylamine
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide
  • 25C-NBF (N-(2-fluorobenzyl)-2,5-dimethoxy-4-chlorophenethylamine)

Uniqueness

N-(2-Fluorobenzyl)-3,4-dimethyl-1-benzenesulfonamide is unique due to the presence of both fluorobenzyl and dimethylbenzenesulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its fluorine atom can enhance metabolic stability and binding affinity, while the sulfonamide group can improve solubility and bioavailability .

Properties

Molecular Formula

C15H16FNO2S

Molecular Weight

293.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H16FNO2S/c1-11-7-8-14(9-12(11)2)20(18,19)17-10-13-5-3-4-6-15(13)16/h3-9,17H,10H2,1-2H3

InChI Key

DHSJMOWQVJJCKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2F)C

Origin of Product

United States

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